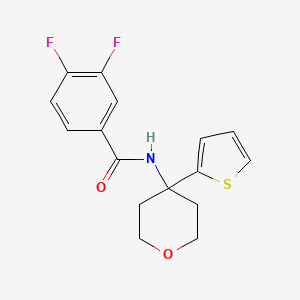
3,4-difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a fluorinated aromatic amide compound characterized by its unique chemical structure. This compound features a benzamide core substituted with fluorine atoms and a thiophene ring, making it a valuable candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated precursor.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or thiophenes.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials, such as polymers and semiconductors.
作用機序
The mechanism by which 3,4-difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
3,4-Difluoro-5-(thiophen-2-yl)aniline
3,4-Difluoro-N-(4-(thiophen-2-yl)phenyl)benzamide
Uniqueness: 3,4-Difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide stands out due to its unique structural features, such as the tetrahydro-2H-pyran ring, which differentiates it from other similar compounds
生物活性
3,4-Difluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzamide core, difluoro substitutions, a tetrahydropyran ring, and a thiophene moiety, which may enhance its pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Key Features:
- Benzamide Core : Provides a scaffold for biological activity.
- Difluoro Substituents : May enhance lipophilicity and metabolic stability.
- Tetrahydropyran Ring : Contributes to conformational flexibility.
- Thiophene Moiety : Known for its role in various biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, possibly through competitive binding to active sites.
- Receptor Modulation : It might interact with receptor proteins, influencing downstream signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, such as:
- Antitumor Effects : Many benzamide derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : Thiophene-containing compounds often demonstrate antibacterial and antifungal activities.
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Difluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide | Lacks thiophene moiety | Moderate antitumor activity |
| N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide | Lacks difluoro groups | Antimicrobial activity |
| 3,4-Difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide | Lacks tetrahydropyran ring | Limited biological data |
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that benzamide derivatives significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation .
- Enzyme Inhibition Studies : Research on similar compounds indicated effective inhibition of protein kinases associated with cancer progression. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against specific kinases .
- Antimicrobial Properties : Compounds with thiophene rings exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the tetrahydropyran ring was noted to enhance membrane permeability .
特性
IUPAC Name |
3,4-difluoro-N-(4-thiophen-2-yloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-12-4-3-11(10-13(12)18)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLCJEYKJLQSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














